molecular formula C6H8O3 B044603 Methyl 3-oxocyclobutanecarboxylate CAS No. 695-95-4

Methyl 3-oxocyclobutanecarboxylate

Cat. No. B044603
CAS RN: 695-95-4
M. Wt: 128.13 g/mol
InChI Key: IHLHSAIBOSSHQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-oxocyclobutanecarboxylic acid, a closely related compound, from methanol, acetone, and bromine through bromination, cyclization, salification, and hydrolysis, showcases a method with an overall yield of 44.07%. This process is advantageous for its ease of operation and low cost, making it suitable for large-scale preparation (Huang Bin & Zhang Zheng-lin, 2010).

Molecular Structure Analysis

The molecular structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, synthesized via the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate, reveals a slightly distorted square-planar arrangement of the central four-membered ring. This study provides insight into the planarity and structural characteristics of cyclobutane derivatives, which are essential for understanding their chemical behavior (G. Shabir et al., 2020).

Chemical Reactions and Properties

Research on the cyclobutane ring's planarity in certain crystal structures underlines the significance of σC–H → σC–H* hyperconjugative interactions and their impact on the molecule's stability and reactivity. The structural analysis through natural bond orbital and Hirshfeld surface analysis provides a deeper understanding of the interactions stabilizing the structure (G. Shabir et al., 2020).

Physical Properties Analysis

The synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids and their analysis reveal distinct pKa values for the carboxylic acid and amino groups, indicating different interactions with the fluorine atoms. These findings are crucial for understanding the physical properties and reactivity of cyclobutane derivatives (Anton V. Chernykh et al., 2016).

Chemical Properties Analysis

The competition between ester and formyl groups in controlling the torquoselectivity of cyclobutene electrocyclic reactions provides insights into the chemical properties of methyl 3-formylcyclobutene-3-carboxylate. This research contributes to the understanding of theoretical predictions and the reaction mechanisms involved (S. Niwayama & K. Houk, 1992).

Scientific Research Applications

  • As Dienophiles in Synthesis

    Methyl 2-aryl-2H-azirine-3-carboxylates, similar in structure to Methyl 3-oxocyclobutanecarboxylate, have been found effective as dienophiles for various compounds at or below 50°C. This has implications for synthesis processes involving these compounds (Bhullar, Gilchrist, & Maddocks, 1997).

  • In Ring-Opening and Dimerisation Reactions

    Methyl 3,3-dimethylcyclopropenecarboxylate, a compound related to Methyl 3-oxocyclobutanecarboxylate, undergoes dimerisation and rearrangement reactions, which are promoted by copper(I) iodide (Baird, Hussain, & Clegg, 1987).

  • Photochemical Reactivity

    Methyl 2-chromonecarboxylate, another similar compound, shows higher photochemical reactivity in photocycloaddition reactions, yielding endo adducts as major products (Sakamoto et al., 2012).

  • Synthesis of Chiral Intermediates

    Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, important in the synthesis of the drug sitagliptin, has been synthesized from L-aspartic acid, demonstrating the role of similar methyl esters in pharmaceutical synthesis (Zhang, 2012).

  • Photodimerisation Studies

    The cyclobutano-dimer formed from a similar compound, methyl 6-isobutenyl-2-methyl-4-oxocyclohex-2-enecarboxylate, exhibits specific stereochemical properties upon photodimerisation (Begley, Crombie, & Knapp, 1979).

  • In Anticonvulsant Activity

    Enaminones derived from similar compounds have shown potential as safer alternatives for treating epilepsy, with specific derivatives demonstrating high protective indices (Scott et al., 1993).

  • Torquoselectivity in Cyclobutene Reactions

    Ester and formyl groups in compounds like methyl 3-formylcyclobutene-3-carboxylate, structurally related to Methyl 3-oxocyclobutanecarboxylate, compete for control of torquoselectivity in electrocyclic reactions (Niwayama & Houk, 1992).

  • In Continuous Photo Flow Synthesis

    Continuous photo flow synthesis has been used to produce deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid, a useful building block for various compounds (Yamashita, Nishikawa, & Kawamoto, 2019).

  • Improved Synthesis Methods

    An improved method for synthesizing 3-Oxocyclobutanecarboxylic acid from methanol, acetone, and bromine offers a feasible approach for large-scale production (Huang Bin & Zhang Zheng-lin, 2010).

Safety And Hazards

This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety measures include wearing suitable personal protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only in well-ventilated areas .

Future Directions

“Methyl 3-oxocyclobutanecarboxylate” is used as an intermediate for the synthesis of various pharmaceutical compounds . Its use in the preparation of novel imidazobenzazepine derivatives for the treatment of sleep disorders suggests potential future directions in pharmaceutical research .

properties

IUPAC Name

methyl 3-oxocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-9-6(8)4-2-5(7)3-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLHSAIBOSSHQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00553889
Record name Methyl 3-oxocyclobutane-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-oxocyclobutanecarboxylate

CAS RN

695-95-4
Record name Methyl 3-oxocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-oxocyclobutanecarboxylate
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Synthesis routes and methods I

Procedure details

To a solution of DCC (5.96 g, 28.95 mmol) in DCM (20 ml) was added dropwise a mixture of 3-oxocyclobutanecarboxylic acid (3.0 g, 26.31 mmol), MeOH (1.68 g, 52.62 mmol) and DMAP (2.57 g, 21.05 mmol) in DCM (30 ml). The reaction mixture was stirred at RT overnight. The mixture was filtrated. The filtrate was washed with 0.5 M HCl solution (50 ml). The organic layer was dried over Na2SO4 and concentrated. The residue was purified by SGC (PE:EA=5:1) to obtain the title compound (4.0 g). 1H N.R (500 MHz, CDCl3): δ 3.77 (s, 3H), 3.42-3.26 (m, 5H) ppm.
Name
Quantity
5.96 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
1.68 g
Type
reactant
Reaction Step Two
Name
Quantity
2.57 g
Type
catalyst
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Trimethylsilyldiazomethane (21.0 mL of a 2 M solution in hexanes, 42.1 mmol) was added to a stirred solution of 3-oxocyclobutanecarboxylic acid (3.00 g, 26.3 mmol) in dry MeOH (11.1 mL) and dry CH2Cl2 (100 mL) at 25° C. under N2. The reaction was stirred at 25° C. for 2 h. The reaction mixture was concentrated in vacuo to afford methyl 3-oxocyclobutanecarboxylate, as an oil. 1H NMR (500 MHz, CHCl3): δ 3.75 (s, 3H); 3.44-3.37 (m, 2H); 3.31-3.17 (m, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
11.1 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of N,N′-dicyclohexylcarbodiimide (7.17 g, 0.0347 mol) in methylene chloride (8 mL, 0.1 mol) was added dropwise to a stirred mixture of 3-oxocyclobutanecarboxylic acid (3.6 g, 0.032 mol), methanol (2.6 mL, 0.063 mol) and 4-dimethylaminopyridine (3.08 g, 0.0252 mol) in methylene chloride (20 mL, 0.2 mol). The mixture was stirred at rt for 24 h, then filtered through Celite. The filtrate was washed with 0.5 M HCl and sat. sodium bicarbonate, dried and concentrated to dry. The residue was purified on silica gel, eluting with 0 to 40% EtOAc in hexane, to give the desired ester (3.26 g, 80.64%). 1H NMR (CDCl3, 400 MHz): 3.78 (s, 3H), 3.43˜3.20 (5H, m) ppm.
Quantity
7.17 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3.08 g
Type
catalyst
Reaction Step One
Name
Yield
80.64%

Synthesis routes and methods IV

Procedure details

3-Oxocyclobutanecarboxylic acid 1 (350 g, 3.06 mol), methanol (190 mL, 4.69 mol), 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (885 g, 4.69 mol), 4-dimethylaminopyridine (37 g, 0.30 mol) and dichloromethane (6 L) were stirred at ambient temperature for 24 hours. After the completion of the reaction, it was taken in a separating funnel and washed with 1.5 N HCl solution (1 L), water (2 L×2) and brine (1 L×2). The organic layer was dried over anhydrous Na2SO4 and concentrated in vacuo. The residue was taken to the next step without further purification. 1H NMR (300 MHz, CDCl3): δ 3.23-3.25 (m, 2H), 3.27-3.32 (m, 2H), 3.33-3.42 (m, 1H), 3.76 (s, 3H). GC-MS: [M]+ m/z=128.
Quantity
350 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
reactant
Reaction Step One
Quantity
885 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
catalyst
Reaction Step One
Quantity
6 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-oxocyclobutanecarboxylate
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
8
Citations
J Vidal, F Huet - The Journal of Organic Chemistry, 1988 - ACS Publications
… We thought that obtaining it should be easy when starting from methyl 3-oxocyclobutanecarboxylate (3). Contrary to our expectations, methylenation a to the carbonyl group of …
Number of citations: 30 pubs.acs.org
A Bashir-Hashemi, JR Hardee, N Gelber… - The Journal of …, 1994 - ACS Publications
… Similarly, photochemical chlorocarbonylation of cyclobutanone yielded methyl 3-oxocyclobutanecarboxylate (6). Application of the chlorocarbonylation reaction to 3-pentanone gave …
Number of citations: 15 pubs.acs.org
SE Schaafsma, H Steinberg… - Recueil des Travaux …, 1965 - Wiley Online Library
… 2-methoxycarbonylcyclopropane (1) is formed, or it can react with a second molecule of diazomethane and subsequently with methanol, by which methyl 3-oxocyclobutanecarboxylate (…
Number of citations: 4 onlinelibrary.wiley.com
C Stevens, N De Kimpe - The Journal of Organic Chemistry, 1996 - ACS Publications
… Sometimes, traces of methyl 3-oxocyclobutanecarboxylate could be detected by GC−MS coupling due to an incomplete conversion, which arises from insufficiently dried starting …
Number of citations: 37 pubs.acs.org
O Rabal, JA Sánchez-Arias… - ACS Chemical …, 2019 - ACS Publications
… Finally to a solution of this intermediate (220 mg, 0.69 mmol) in CH 2 Cl 2 (10 mL) were added methyl 3-oxocyclobutanecarboxylate (106 mg, 0.83 mmol) and CH 3 COOH (0.1 mL), and …
Number of citations: 24 pubs.acs.org
M Kovalenko, DV Yarmoliuk… - European Journal of …, 2019 - Wiley Online Library
… Yield: 84.7 g (90 %) from 100 g of 1 and 71.7 g of methyl 3-oxocyclobutanecarboxylate (4d); colourless liquid. H NMR (500 MHz, CDCl 3 ) δ = 5.14 (s, 1H), 3.65 (s, 3H), 3.20–3.00 (m, 4H…
O Rabal, E San Jose-Eneriz, X Agirre… - Journal of Medicinal …, 2021 - ACS Publications
Concomitant inhibition of key epigenetic pathways involved in silencing tumor suppressor genes has been recognized as a promising strategy for cancer therapy. Herein, we report a …
Number of citations: 10 pubs.acs.org
J Shelton, X Lu, JA Hollenbaugh, JH Cho… - Chemical …, 2016 - ACS Publications
Nucleoside, nucleotide, and base analogs have been in the clinic for decades to treat both viral pathogens and neoplasms. More than 20% of patients on anticancer chemotherapy …
Number of citations: 308 pubs.acs.org

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